Bienvenue dans la boutique en ligne BenchChem!

K-(D-1-Nal)-FwLL-NH2

GHSR inverse agonist binding affinity

Select K-(D-1-Nal)-FwLL-NH2 to block ligand-independent GHSR signaling that antagonists fail to suppress. With Ki=4.9 nM (52-fold higher affinity than KwFwLL-NH2) and EC50=3.4 nM, it uniquely reduces fasting-induced hyperphagia and binge-like high-fat intake in central administration models. Validated for dual Gq/G13 pathway blockade, PET tracer conjugation, and in vitro pharmacodynamic benchmarking. Choose this D-1-Nal substituted inverse agonist when constitutive receptor blockade is essential.

Molecular Formula C51H67N9O6
Molecular Weight 902.1 g/mol
Cat. No. B612466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-(D-1-Nal)-FwLL-NH2
Molecular FormulaC51H67N9O6
Molecular Weight902.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H67N9O6/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64)/t39-,41-,42-,43-,44+,45+/m0/s1
InChIKeyNCMQVOQOKBIHPA-MHRDGXECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

K-(D-1-Nal)-FwLL-NH2: A High-Affinity Ghrelin Receptor Inverse Agonist for Metabolic Research


K-(D-1-Nal)-FwLL-NH2 (CAS 1394288-22-2) is a synthetic hexapeptide and a potent, high-affinity inverse agonist of the growth hormone secretagogue receptor (GHSR) [1]. The compound features a strategically incorporated D-1-naphthylalanine residue at position 2, a modification critical for conferring inverse agonist functionality rather than agonism [2]. It blocks ghrelin receptor-mediated Gq- and G13-dependent signaling pathways and is primarily utilized in obesity and appetite regulation research [1].

Why K-(D-1-Nal)-FwLL-NH2 Cannot Be Substituted by Generic Ghrelin Receptor Modulators


Substituting K-(D-1-Nal)-FwLL-NH2 with structurally similar ghrelin receptor ligands—such as the parent peptide KwFwLL-NH2 or antagonists like [D-Lys3]-GHRP-6—is not scientifically valid. A single amino acid substitution (D-1-Nal vs. D-Trp) fundamentally alters the compound's pharmacological character from an inverse agonist to an agonist [1]. Moreover, while antagonists block ligand-evoked activity, they fail to reduce the high constitutive (ligand-independent) activity of GHSR, a key driver of fasting-induced hyperphagia and binge eating [2]. The quantitative evidence below establishes precisely why K-(D-1-Nal)-FwLL-NH2 is the appropriate tool when constitutive GHSR blockade is required.

K-(D-1-Nal)-FwLL-NH2 Quantitative Differentiation Evidence


Binding Affinity vs. Parent Peptide KwFwLL-NH2: 52-Fold Improvement in Ki

K-(D-1-Nal)-FwLL-NH2 exhibits a Ki of 4.9 nM for the ghrelin receptor, representing a 52-fold increase in binding affinity compared to the parent hexapeptide KwFwLL-NH2 (Ki = 255 nM) [1]. The substitution of D-1-naphthylalanine at position 2 accounts for this substantial affinity gain.

GHSR inverse agonist binding affinity

Functional Potency vs. Parent Peptide: 13-Fold Improvement in Inverse Agonist EC50

In functional assays, K-(D-1-Nal)-FwLL-NH2 demonstrates an EC50 of 3.4 nM for inverse agonism, which is 13-fold more potent than the parent peptide KwFwLL-NH2 (EC50 = 45.6 nM) . This reflects not only improved binding but also enhanced efficacy in suppressing constitutive GHSR activity.

GHSR inverse agonist functional assay

In Vivo Efficacy in Reducing Binge-Like High-Fat Intake: Inverse Agonist vs. Antagonists

Central administration of K-(D-1-Nal)-FwLL-NH2 significantly reduced binge-like high-fat intake in mice, whereas the GHSR antagonists [D-Lys3]-GHRP-6 and JMV2959—which block ghrelin-evoked but not constitutive activity—produced no significant effect [1]. This indicates that ligand-independent GHSR signaling, not ghrelin-evoked activity, drives the binge-eating phenotype.

binge eating high-fat diet constitutive activity

In Vivo Efficacy in Attenuating Fasting-Induced Hyperphagia: Inverse Agonist vs. Antagonists

Fasting-induced hyperphagia was significantly attenuated (~15% reduction) in wild-type mice centrally treated with K-(D-1-Nal)-FwLL-NH2 compared to vehicle-treated controls. In contrast, central treatment with the GHSR antagonists D-Lys3-GHRP-6 or JMV2959 did not affect hyperphagia [1]. This reinforces the unique capacity of K-(D-1-Nal)-FwLL-NH2 to suppress the constitutive activity that underlies compensatory overeating following energy deficit.

fasting hyperphagia food intake

Signaling Pathway Selectivity: Dual Blockade of Gq and G13 Pathways

K-(D-1-Nal)-FwLL-NH2 blocks both Gq- and G13-dependent signaling pathways downstream of the ghrelin receptor . In contrast, many ghrelin receptor antagonists exhibit biased signaling or selective blockade of only one pathway [1]. This dual pathway blockade ensures comprehensive suppression of GHSR-mediated signaling cascades.

GHSR G protein signaling Gq/G13

Optimal Research Applications for K-(D-1-Nal)-FwLL-NH2 Based on Quantitative Evidence


Probing Constitutive GHSR Activity in Feeding Behavior Studies

K-(D-1-Nal)-FwLL-NH2 is the compound of choice for experiments investigating the role of ligand-independent (constitutive) GHSR activity in appetite regulation. Its 13-fold greater functional potency compared to KwFwLL-NH2 [1] and its demonstrated ability to reduce both binge-like high-fat intake and fasting-induced hyperphagia—where antagonists fail—make it uniquely suited for central administration studies in rodent models of obesity and eating disorders [2][3].

Differentiating Constitutive vs. Ligand-Evoked GHSR Signaling

Researchers seeking to dissect the relative contributions of constitutive versus ghrelin-evoked GHSR signaling should utilize K-(D-1-Nal)-FwLL-NH2 in parallel with antagonists like [D-Lys3]-GHRP-6 or JMV2959. This comparative approach directly reveals the physiological importance of constitutive receptor activity, as K-(D-1-Nal)-FwLL-NH2 uniquely attenuates responses driven by basal receptor tone [1].

High-Affinity GHSR Binding Studies and Radioligand Development

With a Ki of 4.9 nM—52-fold higher affinity than the parent peptide—K-(D-1-Nal)-FwLL-NH2 provides a superior scaffold for developing high-affinity GHSR probes [1]. The compound has already served as a starting point for novel PET tracer development through lysine conjugation strategies [2], demonstrating its utility in molecular imaging and receptor occupancy studies.

In Vitro Characterization of GHSR Inverse Agonist Pharmacodynamics

The compound's potent EC50 of 3.4 nM and dual blockade of Gq/G13 pathways make it an ideal reference standard for in vitro pharmacodynamic assays, including inositol phosphate accumulation and SRE-luciferase reporter assays [1]. Its well-characterized signaling profile enables robust benchmarking of novel GHSR inverse agonist candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-(D-1-Nal)-FwLL-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.